![molecular formula C12H11NO3S B2967508 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 35535-10-5](/img/structure/B2967508.png)
4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid
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Overview
Description
The compound “4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are found in many important drugs and natural products. The phenoxymethyl group suggests the presence of a phenol (an aromatic ring with a hydroxyl group) attached to the thiazole via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a type of heterocycle. This ring would be substituted with a methyl group at the 4-position, a phenoxymethyl group at the 2-position, and a carboxylic acid group at the 5-position .Chemical Reactions Analysis
As a thiazole derivative, this compound might be expected to undergo reactions typical of thiazoles, such as electrophilic substitution or reactions at the sulfur or nitrogen atoms . The phenol and carboxylic acid groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it acidic, and the aromatic rings could contribute to its stability and possibly make it somewhat hydrophobic .Scientific Research Applications
Polymer Blends and Material Science
In the realm of materials, our compound finds relevance:
- Polymer Blending : Researchers blend polymers to create new materials with improved properties. Investigating the incorporation of our compound into polymer blends could enhance mechanical, optical, or antioxidant characteristics .
Environmental Studies
Understanding the environmental impact is crucial:
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid involves interactions with its targets that lead to changes in cellular processes . These interactions could involve binding to the target, leading to activation or inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets would likely result in changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid. These factors could include temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-11(12(14)15)17-10(13-8)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSHGOKVQXIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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